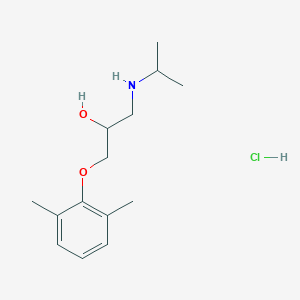
1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride, also known as carvedilol, is a beta-blocker medication used to treat high blood pressure and heart failure. It was first approved for medical use in the United States in 1995. Carvedilol is a racemic mixture of two enantiomers, S(-)-carvedilol and R(+)-carvedilol.
科学研究应用
Carvedilol has been extensively studied for its therapeutic effects in cardiovascular diseases such as hypertension and heart failure. It has also been investigated for its potential use in other conditions such as diabetes, Alzheimer's disease, and cancer. Carvedilol has been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
作用机制
Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, 1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride reduces the effects of the sympathetic nervous system, which can lead to a decrease in heart rate and blood pressure. Carvedilol also has vasodilatory effects, which can further reduce blood pressure.
Biochemical and physiological effects:
Carvedilol has been found to have several biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation, improve endothelial function, and reduce insulin resistance. Carvedilol has also been found to have anti-proliferative effects in cancer cells.
实验室实验的优点和局限性
One advantage of using 1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride in lab experiments is its well-established safety profile in humans. Carvedilol has been used clinically for over two decades and has a low incidence of adverse effects. However, one limitation of using 1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride in lab experiments is its non-selective beta-blocking activity, which may make it difficult to tease out the specific effects of beta-1 versus beta-2 blockade.
未来方向
There are several potential future directions for 1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride research. One area of interest is its potential use in the treatment of Alzheimer's disease. Carvedilol has been found to have neuroprotective effects in animal models of Alzheimer's disease. Another area of interest is its potential use in cancer treatment. Carvedilol has been found to have anti-proliferative effects in cancer cells and may have potential as an adjunct therapy in cancer treatment. Finally, there is interest in developing more selective beta-blockers that target specific beta-adrenergic receptors.
合成方法
The synthesis of 1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 2,6-dimethylphenoxypropanol. This intermediate is then reacted with isopropylamine to form 1-(2,6-dimethylphenoxy)-3-(isopropylamino)propan-2-ol. Finally, the hydrochloride salt of the compound is obtained by reacting it with hydrochloric acid.
属性
IUPAC Name |
1-(2,6-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-10(2)15-8-13(16)9-17-14-11(3)6-5-7-12(14)4;/h5-7,10,13,15-16H,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTCAQDBBAHFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CNC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride | |
CAS RN |
93933-74-5 |
Source


|
| Record name | 2-Propanol, 1-(2,6-dimethylphenoxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93933-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4968859.png)
![5-cyclopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968895.png)
![12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4968903.png)
![N-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4968913.png)
![ethyl 4-({[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4968930.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4968932.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4968940.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4968948.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4968951.png)
![1-benzyl-8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4968953.png)
![N,N-diethyl-4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4968963.png)
![5-[(3-fluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4968964.png)
![N'-[2-benzoyl-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4968967.png)